molecular formula C11H15NO2 B373714 2-(N,2,6-trimethylanilino)acetic acid CAS No. 224648-47-9

2-(N,2,6-trimethylanilino)acetic acid

Cat. No.: B373714
CAS No.: 224648-47-9
M. Wt: 193.24g/mol
InChI Key: FPNRTIMOGMBJPC-UHFFFAOYSA-N
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Description

2-(N,2,6-Trimethylanilino)acetic acid is a substituted aniline derivative characterized by a methylated aniline core (N,2,6-trimethyl substitution) linked to an acetic acid functional group. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. The compound’s structure combines the aromaticity and steric effects of the trimethylaniline moiety with the acidic and hydrogen-bonding properties of the carboxylic acid group.

Properties

CAS No.

224648-47-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24g/mol

IUPAC Name

2-(N,2,6-trimethylanilino)acetic acid

InChI

InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12(3)7-10(13)14/h4-6H,7H2,1-3H3,(H,13,14)

InChI Key

FPNRTIMOGMBJPC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N(C)CC(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(N,2,6-trimethylanilino)acetic acid to analogs reported in the literature, focusing on substituent patterns, functional groups, and inferred physicochemical properties.

Structural and Functional Group Differences

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents on Aniline Functional Group Molecular Formula Molecular Weight (g/mol) Reference
This compound N,2,6-trimethyl Acetic acid C₁₁H₁₅NO₂ 193.24 Target Compound
2-(3,4-Dimethylanilino)acetohydrazide 3,4-dimethyl Acetohydrazide C₁₀H₁₅N₃O 193.25
2,6-Dimethyl-4-(2,4,6-trimethylanilino)phenol 2,4,6-trimethyl Phenol C₁₇H₂₁NO 255.35
S-(1H-Benzimidazol-2-yl) 2-(2,4,6-trimethylanilino)ethanethioate 2,4,6-trimethyl Ethanethioate ester C₁₉H₂₁N₃S₂ 355.52
Key Observations:

Substituent Effects: The N-methyl group in the target compound reduces the basicity of the aniline nitrogen compared to non-methylated analogs (e.g., 2-(3,4-dimethylanilino)acetohydrazide ). In contrast, 2,4,6-trimethyl substitution (as in the phenol derivative ) increases steric bulk but may enhance aromatic stability.

Functional Group Influence :

  • Acetic Acid vs. Hydrazide : The carboxylic acid group in the target compound confers higher acidity (pKa ~2.5–4.5) compared to the acetohydrazide analog (pKa ~8–10), influencing solubility in aqueous media and reactivity in condensation reactions .
  • Ethanethioate Ester : The thioester in the benzimidazole-linked compound introduces sulfur-based reactivity (e.g., nucleophilic acyl substitution), contrasting with the carboxylic acid’s hydrogen-bonding and ionic interactions.

Aromatic vs. Heterocyclic Systems :

  • The benzimidazole-thioester compound incorporates a heterocyclic system, enabling π-stacking and metal coordination, unlike the purely aromatic target compound.

Physicochemical and Reactivity Comparisons

Table 2: Inferred Properties Based on Structural Features
Property This compound 2-(3,4-Dimethylanilino)acetohydrazide 2,6-Dimethyl-4-(2,4,6-trimethylanilino)phenol S-(Benzimidazol-2-yl) Ethanethioate
Water Solubility Moderate (carboxylic acid) Low (hydrazide) Low (phenol) Very low (thioester)
Acidity High (pKa ~3-4) Moderate (pKa ~8-10) Moderate (phenol pKa ~10) Low (thioester)
Thermal Stability Moderate High (hydrazide resonance) High (phenol oxidative stability) Low (thioester labile)
Reactivity Acid-catalyzed esterification Nucleophilic substitution (hydrazide) Electrophilic aromatic substitution Thioester hydrolysis
Discussion:
  • Solubility: The acetic acid group enhances aqueous solubility compared to phenol or thioester derivatives, which are more lipophilic .
  • Reactivity: The target compound’s carboxylic acid can participate in salt formation or act as a hydrogen-bond donor, whereas the thioester in is prone to hydrolysis under basic conditions.
  • Biological Implications : While bioactivity data are absent, the hydrazide group in is associated with antimicrobial properties, and benzimidazole derivatives are common in drug design (e.g., antiparasitic agents).

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